molecular formula C22H19FN2O3S B2892220 2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 942034-68-6

2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2892220
CAS No.: 942034-68-6
M. Wt: 410.46
InChI Key: KARGBQGIRRYKOC-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine dioxide family, characterized by a sulfur-nitrogen heterocyclic core fused with a benzene ring. The structure includes a benzo[e] ring system substituted with a 2,6-dimethylphenyl group at position 2 and a 2-fluorobenzyl moiety at position 3. The 1,1-dioxide functional group enhances electrophilicity and stability, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2,6-dimethylphenyl)-4-[(2-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-15-8-7-9-16(2)21(15)25-22(26)24(14-17-10-3-4-11-18(17)23)19-12-5-6-13-20(19)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARGBQGIRRYKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , often referred to as Compound A , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Compound A has the following molecular formula: C22H19FN2O3SC_{22}H_{19}FN_{2}O_{3}S and a molecular weight of 410.46 g/mol . Its structure features a benzo-thiadiazine core substituted with a dimethylphenyl group and a fluorobenzyl moiety, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds structurally related to Compound A exhibit significant antitumor activity. For instance, derivatives with similar thiadiazine structures have shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Case Study : A study evaluating a series of thiadiazine derivatives reported that certain compounds demonstrated IC50 values in the low micromolar range against human lung cancer cell lines such as A549 and HCC827. These findings suggest that modifications in the substituents can enhance antitumor efficacy .

Antimicrobial Activity

Compounds with similar frameworks have also been tested for antimicrobial properties. The presence of electron-withdrawing groups like fluorine can enhance the interaction with microbial targets.

  • Research Findings : In vitro assays indicated that certain analogs exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The biological activity of Compound A can be linked to its structural features. The following table summarizes key findings from SAR studies:

SubstituentEffect on ActivityReference
DimethylphenylEnhances lipophilicity
FluorobenzylIncreases receptor binding affinity
Thiadiazine coreEssential for biological activity

Binding Studies

Binding affinity studies using radioligand techniques have shown that modifications at the phenyl rings significantly affect the binding interactions with target proteins involved in cancer progression and microbial resistance mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[e]thiadiazine Derivatives

Example: 3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide (Compound 7 in )

  • Structural Differences: Lacks the 2-fluorobenzyl and 2,6-dimethylphenyl substituents; instead, it features a dimethylamino group at position 3.
  • Synthesis: Prepared via reaction of 2-aminobenzenesulfonamide with N,N-dimethylthiocarbamoyl chloride in a single step .

Pyrido-Thiadiazine Dioxides

Example : 2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide ()

  • Structural Differences : Replaces the benzo[e] ring with a pyrido[2,3-e] ring and includes a 4-(methylsulfanyl)phenyl substituent.
  • Physicochemical Properties :
    • Molecular weight: 429.48 g/mol (vs. ~443 g/mol for the target compound, estimated).
    • Substituent effects: The methylsulfanyl group increases lipophilicity (logP ~3.5), whereas the fluorobenzyl group enhances metabolic stability .

Triazole-Thione Derivatives

Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9 in )

  • Structural Differences : Triazole core instead of thiadiazine; retains fluorophenyl and sulfonyl groups.
  • Spectroscopic Data :
    • IR: Absence of C=O (1663–1682 cm⁻¹) confirms cyclization to triazoles; C=S stretching at 1247–1255 cm⁻¹ .
    • NMR: Aromatic protons in the 7.1–8.3 ppm range, distinct from thiadiazine derivatives due to differing electronic environments .

Thiazinane Dioxides

Example: 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (Compound 35 in )

  • Structural Differences: Six-membered thiazinane ring without aromatic fusion; bromo and methyl substituents on the phenoxy group.
  • Synthesis: Prepared via ring-opening of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol (66% yield) .

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Spectral Features (IR/NMR) Synthetic Yield (%)
Target Compound Benzothiadiazine 2,6-Dimethylphenyl, 2-fluorobenzyl ~443 (estimated) N/A (predicted C=O at ~1680 cm⁻¹) N/A
Benzo[e]thiadiazine () Benzothiadiazine Dimethylamino at position 3 ~310 NH stretch: 3150–3319 cm⁻¹; aromatic C-H: 7.0–7.8 ppm 70–85
Pyrido-Thiadiazine () Pyrido-Thiadiazine 4-Fluorobenzyl, 4-(methylsulfanyl)phenyl 429.48 C-F stretch: 1220 cm⁻¹; S=O: 1150–1250 cm⁻¹ 50–65
Triazole-Thione () 1,2,4-Triazole 2,4-Difluorophenyl, sulfonylphenyl ~450 C=S: 1247–1255 cm⁻¹; NH: 3278–3414 cm⁻¹ 60–75
Thiazinane () Thiazinane 4-Bromo-3,5-dimethylphenoxy ~380 S=O: 1160–1180 cm⁻¹; Br-C: 650 cm⁻¹ 66

Key Research Findings

  • Electronic Effects: Fluorine substituents (e.g., 2-fluorobenzyl) enhance metabolic stability and dipole interactions in receptor binding compared to non-halogenated analogs .
  • Synthetic Accessibility: Thiadiazines with bulky substituents (e.g., 2,6-dimethylphenyl) often require multistep syntheses, whereas smaller analogs (e.g., dimethylamino derivatives) are accessible in one step .

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